molecular formula C8H10N2O3 B1419884 Ethyl (6-oxopyridazin-1(6H)-yl)acetate CAS No. 874491-58-4

Ethyl (6-oxopyridazin-1(6H)-yl)acetate

Cat. No. B1419884
CAS RN: 874491-58-4
M. Wt: 182.18 g/mol
InChI Key: ZIRHWJVYWVLEGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (6-oxopyridazin-1(6H)-yl)acetate, also known as Ethyl 6-oxo-Pyridazin-1-acetic Acid (EPAA), is an organic compound belonging to the pyridazinone family. It is a white crystalline solid with a molecular weight of 200.25 g/mol and a melting point of 173-174°C. EPAA is a versatile compound that is used in a variety of scientific research applications, including drug design, protein engineering and biochemistry.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl (6-oxopyridazin-1(6H)-yl)acetate: is instrumental in the synthesis of various heterocyclic compounds, particularly 1H-Pyrazolo[3,4-b]pyridines . These compounds are significant due to their structural similarity to purine bases like adenine and guanine, which are essential components of DNA and RNA . The versatility in substituting at positions N1, C3, C4, C5, and C6 allows for the creation of a diverse range of molecules with potential biological activity.

Biomedical Applications

The synthesized 1H-Pyrazolo[3,4-b]pyridines from Ethyl (6-oxopyridazin-1(6H)-yl)acetate have been explored for various biomedical applications. This includes the development of new pharmaceuticals, where modifications to the pyrazolopyridine scaffold can lead to compounds with therapeutic potential .

Development of Carbonates

This compound serves as an eco-friendly alternative to chloroformates in the synthesis of symmetric and asymmetric carbonates. The reaction with aliphatic or aromatic alcohols in the presence of potassium tert-butoxide yields carbonates, which are valuable as intermediates in organic synthesis .

Acyl-Transfer Agents

In organic chemistry, Ethyl (6-oxopyridazin-1(6H)-yl)acetate can act as an acyl-transfer agent. This application is crucial for introducing acyl groups into other compounds, which can alter their chemical properties and lead to the development of new materials or drugs .

Alkoxycarbonylations

The compound is used in alkoxycarbonylation reactions, where it contributes to the formation of ester groups in organic molecules. This process is important for modifying the solubility and reactivity of compounds, which is beneficial in drug design and material science .

Synthesis of Pyridazines

Ethyl (6-oxopyridazin-1(6H)-yl)acetate is a key starting material for the synthesis of pyridazines, a class of nitrogen-containing heterocyclic compounds. Pyridazines have various applications, including as core structures in pharmaceuticals and agrochemicals .

properties

IUPAC Name

ethyl 2-(6-oxopyridazin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-2-13-8(12)6-10-7(11)4-3-5-9-10/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRHWJVYWVLEGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (6-oxopyridazin-1(6H)-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (6-oxopyridazin-1(6H)-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl (6-oxopyridazin-1(6H)-yl)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl (6-oxopyridazin-1(6H)-yl)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl (6-oxopyridazin-1(6H)-yl)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl (6-oxopyridazin-1(6H)-yl)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl (6-oxopyridazin-1(6H)-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.